

# FPI-1434: Application Notes and Protocols for Targeted Alpha Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

FPI-1434 is an investigational targeted alpha therapy designed for the treatment of solid tumors that overexpress the insulin-like growth factor 1 receptor (IGF-1R).[1][2][3][4] This radioimmunoconjugate consists of a humanized monoclonal antibody that targets IGF-1R, linked to the potent alpha-emitting radionuclide Actinium-225 (225Ac).[3][5] The high linear energy transfer of alpha particles induces double-strand DNA breaks in cancer cells, leading to potent and localized cell death.[3][5] FPI-1434 is being developed by Fusion Pharmaceuticals and is currently in Phase I clinical trials.[6] This document provides a summary of the available data and protocols relevant to the preclinical and clinical investigation of FPI-1434.

## **Mechanism of Action**

FPI-1434 targets the IGF-1R, a transmembrane tyrosine kinase that is widely expressed in many cancer types and plays a crucial role in tumor growth, proliferation, and metastasis.[3][5] Upon binding to IGF-1R on the surface of cancer cells, the FPI-1434 conjugate is internalized. [3] The subsequent decay of the attached <sup>225</sup>Ac releases high-energy alpha particles within the cell, causing lethal double-strand DNA breaks and inducing apoptosis.[3][5]

# **IGF-1R Signaling Pathway**



## Methodological & Application

Check Availability & Pricing

The binding of FPI-1434 to IGF-1R blocks the natural ligand from binding and initiating downstream signaling cascades that promote cancer cell survival and proliferation. The primary signaling pathways activated by IGF-1R are the PI3K/Akt and the Ras/MAPK pathways.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors Fusion Pharma [fusionpharma.com]
- 6. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- To cite this document: BenchChem. [FPI-1434: Application Notes and Protocols for Targeted Alpha Therapy in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#fpi-1434-for-targeted-alpha-therapy-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com